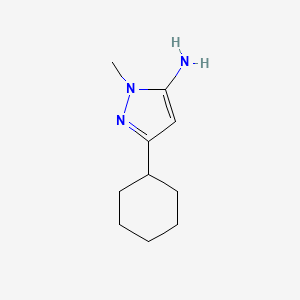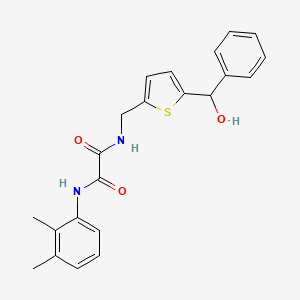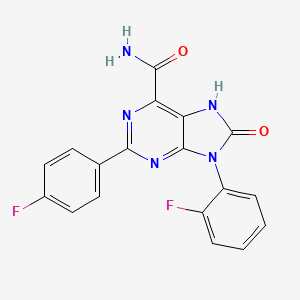
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a methoxyaniline group, a thiazole ring, and a carboximidoyl cyanide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyaniline Group: This step involves the coupling of the thiazole intermediate with 4-methoxyaniline using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboximidoyl Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
化学反应分析
Types of Reactions
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboxamide
- 4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboxylic acid
- 4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl chloride
Uniqueness
What sets (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide apart from similar compounds is its carboximidoyl cyanide group, which imparts unique reactivity and biological activity. This functional group allows for the formation of diverse derivatives and enhances the compound’s potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-24-14-5-3-13(4-6-14)22-23-15(9-20)19-21-16(10-27-19)12-2-7-17-18(8-12)26-11-25-17/h2-8,10,22H,11H2,1H3/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULJGGISVXDHO-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
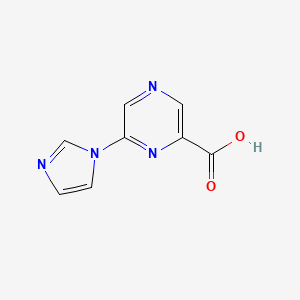
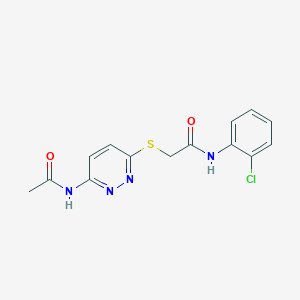
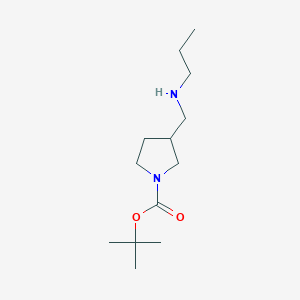
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)
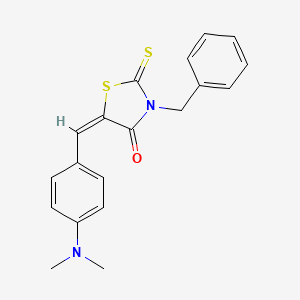
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/new.no-structure.jpg)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
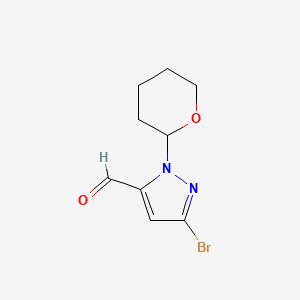
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)
